4,4-Difluoro-N-((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)adamantane-1-carboxamide
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Overview
Description
4,4-Difluoro-N-((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[321]octan-8-yl)-1-phenylpropyl)adamantane-1-carboxamide is a complex organic compound that features a unique combination of functional groups and structural motifs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-N-((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)adamantane-1-carboxamide typically involves multiple steps, including the formation of the adamantane core, introduction of the difluoro groups, and coupling with the triazole and phenylpropyl moieties. Each step requires specific reagents, catalysts, and conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize cost and maximize efficiency. This could include the use of continuous flow reactors, scalable reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic or electrophilic reagents depending on the functional group being replaced.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activity such as enzyme inhibition or receptor binding.
Medicine
In medicine, this compound could be explored for its therapeutic potential, possibly as an antiviral, antibacterial, or anticancer agent.
Industry
In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it targets a receptor, it might mimic or block the natural ligand.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluoro-N-((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)adamantane-1-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of structural features, such as the adamantane core, difluoro groups, and triazole moiety. These features may confer unique chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C33H45F2N5O |
---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C33H45F2N5O/c1-20(2)30-38-37-21(3)40(30)28-15-26-9-10-27(16-28)39(26)12-11-29(23-7-5-4-6-8-23)36-31(41)32-17-22-13-24(18-32)33(34,35)25(14-22)19-32/h4-8,20,22,24-29H,9-19H2,1-3H3,(H,36,41)/t22?,24?,25?,26-,27+,28?,29-,32?/m0/s1 |
InChI Key |
YMHAHJAXVCSHMW-VLOQWRFKSA-N |
Isomeric SMILES |
CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C56CC7CC(C5)C(C(C7)C6)(F)F)C(C)C |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C56CC7CC(C5)C(C(C7)C6)(F)F)C(C)C |
Origin of Product |
United States |
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